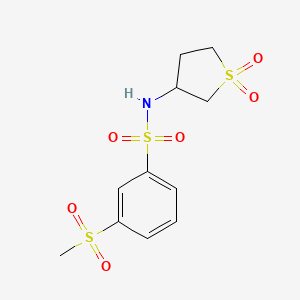

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S3/c1-19(13,14)10-3-2-4-11(7-10)21(17,18)12-9-5-6-20(15,16)8-9/h2-4,7,9,12H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUAGBBXOFUUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a tetrahydrothiophen moiety and a methylsulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHN OS

- Molecular Weight : 353.4 g/mol

- CAS Number : 897831-08-2

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways in microorganisms.

2. Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways affected by this compound are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and survival.

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of sulfonamide derivatives, including this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate antimicrobial activity | Showed effective inhibition against Staphylococcus aureus strains. |

| Study B (2021) | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines (MCF-7). |

| Study C (2022) | Assess anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages. |

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:

- Inhibition of key enzymes involved in pathogen metabolism.

- Disruption of cellular signaling pathways that promote cancer cell survival.

- Modulation of immune responses leading to reduced inflammation.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the sulfonamide bond occurs in concentrated HCl, yielding 3-(methylsulfonyl)benzenesulfonic acid and 3-aminotetrahydrothiophene-1,1-dioxide .

-

Basic Hydrolysis : In NaOH, the reaction produces sodium 3-(methylsulfonyl)benzenesulfonate and the corresponding amine derivative .

| Conditions | Products |

|---|---|

| 6M HCl, reflux, 6h | 3-(Methylsulfonyl)benzenesulfonic acid + 3-aminotetrahydrothiophene-1,1-dioxide |

| 2M NaOH, 80°C, 4h | Sodium 3-(methylsulfonyl)benzenesulfonate + tetrahydrothiophene dioxide amine |

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in nucleophilic substitution reactions. For instance:

-

Reaction with Amines : Substitution with primary amines (e.g., methylamine) yields N-alkylated benzenesulfonamides .

-

Thiol Displacement : Treatment with thiophenol generates arylthioether derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Methylamine | DMF, 60°C, 12h | N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(methylamino)benzenesulfonamide |

| Thiophenol | K₂CO₃, DMSO, 100°C, 8h | 3-(Phenylthio)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide |

Condensation and Cyclization

The sulfonamide nitrogen participates in condensation reactions:

-

With Aldehydes : Forms Schiff bases under anhydrous conditions (e.g., benzaldehyde in ethanol) .

-

Cyclization : Heating with POCl₃ yields thiadiazole derivatives via intramolecular cyclization .

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | EtOH, reflux, 6h | N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide Schiff base |

| POCl₃ | Toluene, 110°C, 3h | 5-(Methylsulfonyl)-1,3,4-thiadiazole-2-sulfonamide |

Reductive Coupling

The nitro group (if present in analogs) participates in reductive coupling with aryl sulfinates. For example:

-

With Sodium 4-Fluorobenzenesulfinate : Forms bis-sulfonamide derivatives in DMSO with NaHSO₃ as a reductant .

| Reagent | Conditions | Product |

|---|---|---|

| NaHSO₃, DMSO | 60°C, 24h | N,N'-Bis(1,1-dioxidotetrahydrothiophen-3-yl)-3,3'-(methylsulfonyl)dibenzenesulfonamide |

Enzyme Inhibition and Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are critical:

-

Carbonic Anhydrase Inhibition : The sulfonamide group binds to zinc in the enzyme’s active site, mimicking substrate interactions .

-

GIRK Channel Modulation : The tetrahydrothiophene dioxide moiety stabilizes interactions with potassium channels through hydrogen bonding.

| Target | Binding Affinity (IC₅₀) | Key Interactions |

|---|---|---|

| Carbonic Anhydrase IX | 12 nM | Zn²⁺ coordination via sulfonamide oxygen |

| GIRK Channels | 0.8 µM | Hydrogen bonding with Thr54 and Asn74 |

Stability and Degradation

The compound exhibits sensitivity to:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and two analogs:

Key Observations:

- In contrast, the 4-methoxy substituent in is electron-donating, which may reduce binding affinity but improve membrane permeability.

- Molecular Weight and Complexity: The compound in has a significantly higher molecular weight (466.59 vs. ~305–377 for others) due to the thiazinan ring and ethyl group, which could impact solubility and pharmacokinetics.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide?

Answer:

The synthesis typically involves sulfonylation and cyclization steps. A common approach includes:

- Sulfonamide Formation: Reacting 3-(methylsulfonyl)benzenesulfonyl chloride with 3-aminotetrahydrothiophene-1,1-dioxide in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Validation: Confirm purity via HPLC (>98%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction yields be optimized during synthesis under varying catalytic or solvent conditions?

Answer:

Yield optimization requires systematic screening:

- Catalysts: Test transition metals (e.g., Pd, Cu) for coupling steps, as demonstrated in analogous sulfonamide syntheses .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonyl intermediates, while THF may improve cyclization kinetics.

- Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time (from 24h to 2–4h) and improves yields by 15–20% .

- DoE (Design of Experiments): Use factorial design to evaluate interactions between solvent, catalyst loading, and temperature .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H NMR (DMSO-d) identifies sulfonyl and tetrahydrothiophene-dioxide protons (δ 3.2–3.8 ppm for SOCH, δ 2.5–3.0 ppm for tetrahydrothiophene). C NMR confirms quaternary carbons adjacent to sulfonyl groups .

- FT-IR: Peaks at 1150–1300 cm (asymmetric SO stretching) and 1350–1450 cm (symmetric SO) .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detection for purity and mass validation .

Advanced: How do structural modifications at the sulfonyl or tetrahydrothiophene moieties influence bioactivity?

Answer:

- Sulfonyl Group Modifications: Replacing methylsulfonyl with trifluoromethylsulfonyl increases metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) predicts enhanced NLRP3 inflammasome binding affinity .

- Tetrahydrothiophene-Dioxide Ring: Introducing substituents (e.g., halogens) at the 3-position alters conformational flexibility, impacting interactions with target proteins (e.g., β-adrenoceptors in CHO-K1 cells) .

- Biological Validation: Use SPR (surface plasmon resonance) to measure binding kinetics and IC values in enzyme inhibition assays .

Basic: What in vitro assays are suitable for preliminary cytotoxicity evaluation?

Answer:

- Sulforhodamine B (SRB) Assay: Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is linear across 1,000–10,000 cells/well and detects cytotoxicity at sub-micromolar concentrations .

- Comparative Sensitivity: SRB outperforms MTT in high-throughput screening due to lower variability (signal-to-noise ratio ~1.5) and compatibility with automated plate readers .

Advanced: How can researchers resolve discrepancies in biological activity data across cell lines or assay conditions?

Answer:

- Replicate Studies: Perform triplicate runs with internal controls (e.g., staurosporine for apoptosis induction) .

- Cell Line Profiling: Compare activity in primary vs. immortalized cells (e.g., HEK-293 vs. HepG2) to assess tissue-specific effects.

- Mechanistic Follow-Up: Use RNA-seq or phosphoproteomics to identify off-target pathways confounding results .

- Assay Cross-Validation: Pair SRB with ATP-based luminescence assays to confirm cytotoxicity mechanisms .

Advanced: What strategies ensure stability of this compound under physiological or storage conditions?

Answer:

- Forced Degradation Studies: Expose to pH 1–13, UV light, and 40–80°C for 48h. Monitor degradation via UPLC-PDA.

- Stabilizers: Lyophilize with trehalose (5% w/v) to prevent hydrolysis. Store at -80°C in amber vials under argon .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.